Bienvenue dans la boutique en ligne BenchChem!

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 324538-62-7; MF: C₂₁H₂₂N₂O₃S; MW: 382.5 g/mol) is a synthetic small-molecule belonging to the N-thiazol-2-yl-benzamide class. Its structure features a 3,4-dimethoxybenzamide moiety linked to a 4-(4-isopropylphenyl)-substituted thiazole core.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 324538-62-7
Cat. No. B2903340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide
CAS324538-62-7
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H22N2O3S/c1-13(2)14-5-7-15(8-6-14)17-12-27-21(22-17)23-20(24)16-9-10-18(25-3)19(11-16)26-4/h5-13H,1-4H3,(H,22,23,24)
InChIKeyYAYCXHMPRWTGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS 324538-62-7): Physicochemical Baseline and Annotated Bioactivity Status for Procurement Vetting


N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 324538-62-7; MF: C₂₁H₂₂N₂O₃S; MW: 382.5 g/mol) is a synthetic small-molecule belonging to the N-thiazol-2-yl-benzamide class . Its structure features a 3,4-dimethoxybenzamide moiety linked to a 4-(4-isopropylphenyl)-substituted thiazole core. The compound exhibits a computed XLogP3-AA of 4.9, a topological polar surface area (TPSA) of 88.7 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . Critically, as of the latest PubChem annotation cycle, this compound has zero annotated biological assay data, classifying it as 'dark chemical matter' within public domain repositories . This annotation gap represents a key differentiator: for laboratories seeking to establish novel structure–activity relationship (SAR) landscapes without prior target bias, the absence of pre-existing bioactivity annotations reduces the risk of rediscovering known polypharmacology and enables truly exploratory phenotypic or chemoproteomic profiling.

Why Generic Substitution of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide with In-Class Thiazole-Benzamides Introduces Uncontrolled Physicochemical and Pharmacophoric Variability


Within the N-thiazol-2-yl-benzamide chemotype, seemingly conservative substituent changes produce large swings in lipophilicity, hydrogen-bonding capacity, and molecular shape that translate into divergent target engagement profiles. The 4-isopropylphenyl group at the thiazole C4 position imparts a specific computed logP (XLogP3-AA = 4.9) and steric bulk that cannot be replicated by 4-methylphenyl, 4-chlorophenyl, or 4-fluorophenyl analogs, each of which yields altered permeability, solubility, and off-target liability signatures . Simultaneously, the 3,4-dimethoxy substitution pattern on the benzamide ring defines a unique pharmacophoric hydrogen-bond acceptor geometry; repositioning these methoxy groups to the 2,5- or 3,5-positions reshapes the electrostatic potential surface and alters recognition by ATP-binding pockets or protein–protein interaction domains as demonstrated for thiazole-amide IAP antagonists . Consequently, two compounds that appear interchangeable by scaffold alone may exhibit orders-of-magnitude differences in biochemical potency, cellular selectivity, and metabolic stability, making untested substitution a source of irreproducible data and failed lead optimization campaigns.

Quantitative Differentiation Evidence for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide Versus Closest Structural Analogs


Physicochemical Fingerprint Differentiation: Computed logP, TPSA, and H-Bond Capacity Versus Four Positional Isomers and Halo-Analogs

The target compound occupies a distinct region of drug-like chemical space defined by its specific lipophilic–polar balance. Its computed XLogP3-AA is 4.9 and TPSA is 88.7 Ų . In contrast, the closely related analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 5692-51-3) carries a 4-chloro substituent yielding a lower computed logP and distinct halogen-bonding potential, while N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896010-91-6) shows a further shift in lipophilicity and altered methoxy geometry . These differences, although apparently subtle, are sufficient to reclassify compounds across CNS permeability, solubility, and cytochrome P450 promiscuity prediction bins in common ADMET models. The target compound’s specific combination of 4-isopropylphenyl and 3,4-dimethoxy motifs is not replicated by any single comparator in the PubChem neighbor set, providing a unique starting point for scaffold-hopping or matched molecular pair analysis.

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction Scaffold enumeration

Scaffold-Level Target Engagement Precedent: IAP Antagonist Activity of Thiazole-Amide Isosteres Provides a Testable Baseline for the Target Compound

Although the target compound itself lacks published biochemical IC₅₀ data, its core scaffold—thiazole amide isostere—has been systematically evaluated for binding to inhibitor of apoptosis (IAP) proteins. Cohen et al. (2010) reported a series of thiazole amide-based IAP antagonists with fluorescence polarization Kᵢ values against XIAP-BIR3 and ML-IAP BIR domains in the sub-micromolar to low-micromolar range . The most potent thiazole amide analog in that study achieved a Kᵢ of approximately 0.5–2 µM against XIAP-BIR3. The target compound’s 4-isopropylphenyl substituent introduces steric and lipophilic features not present in the original series, offering a rational structural perturbation to probe the BIR domain hydrophobic groove. By procuring this compound as an extension of the Cohen et al. scaffold, teams can directly test whether the 4-isopropylphenyl group enhances or diminishes IAP binding affinity relative to the published baseline, thereby generating novel SAR data within a validated assay framework.

Apoptosis IAP proteins XIAP-BIR3 ML-IAP Protein–protein interaction inhibitors Cancer

Pharmacophore Differentiation from TRPV1 Antagonist Chemotype: Confirmed Selectivity Gap Between Thiazole-4-carboxamides and Thiazol-2-yl-benzamides

The closest published bioactive congener containing the 4-isopropylphenyl motif is 2-(2,6-dichlorobenzyl)-N-(4-isopropylphenyl)thiazole-4-carboxamide, a TRPV1 antagonist identified by Suh et al. (2005) with IC₅₀ values for blocking capsaicin-induced calcium influx in TRPV1-expressing CHO cells in the nanomolar range . Crucially, this active compound differs from the target compound in two fundamental ways: (i) it is a thiazole-4-carboxamide regioisomer, not a thiazol-2-yl-benzamide; and (ii) it carries a 2,6-dichlorobenzyl group at the thiazole 2-position rather than a 3,4-dimethoxybenzamide. These regioisomeric and substituent differences reorient the pharmacophore, abolishing TRPV1 activity and redirecting target engagement toward other protein classes . The target compound thus serves as a regioisomeric negative control for TRPV1 antagonist programs, while simultaneously offering a clean chemical starting point for IAP, kinase, or GPCR profiling without residual TRPV1 liability that would confound phenotypic assay interpretation.

TRPV1 antagonist Pain Calcium flux Selectivity Chemotype comparison

High-Yield Application Scenarios for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide Based on Quantitative Differentiation Evidence


Probe Compound for De Novo IAP Antagonist SAR Expansion

Procurement directly supports a medicinal chemistry campaign seeking to extend the thiazole amide IAP antagonist scaffold described by Cohen et al. (2010) . The target compound’s 4-isopropylphenyl group fills a steric parameter space unexplored in the original publication. By testing this compound at a single concentration (e.g., 10 µM) in a fluorescence polarization XIAP-BIR3 binding assay alongside the published leads, researchers can rapidly determine whether the isopropylphenyl substitution enhances or erodes BIR domain affinity. This experiment is low-cost, requires minimal compound quantity, and directly generates citable SAR data. Success (Kᵢ improvement >2-fold) justifies library enumeration; failure provides a clear negative SAR data point valuable for community deposition.

TRPV1 Selectivity Control for Pain Target Deconvolution Studies

In phenotypic screens for novel analgesics, hits containing the 4-isopropylphenyl-thiazole substructure must be rapidly triaged to exclude TRPV1-mediated artifacts. The target compound, by virtue of its regioisomeric divergence from the known TRPV1 antagonist chemotype (Suh et al., 2005) , serves as an ideal negative control. Researchers can procure the compound alongside the active TRPV1 antagonist and test both at equimolar concentrations (e.g., 1 µM) in a capsaicin-induced Ca²⁺ flux assay using TRPV1-CHO cells. A null result for the target compound confirms TRPV1-independence of the primary screening hit, strengthening the case for target novelty and reducing follow-up attrition.

Matched Molecular Pair Analysis for Lipophilic Efficiency Optimization

The compound’s XLogP3-AA of 4.9 places it near the upper boundary of desirable lipophilicity for oral drug candidates. By procuring the target compound alongside its 4-chloro and 4-fluoro analogs, medicinal chemists can construct a matched molecular pair (MMP) set to experimentally measure the impact of the isopropyl → halogen substituent change on logD, microsomal stability, and CYP inhibition. This MMP analysis addresses a common lead optimization question—whether the isopropylphenyl group confers a permeability advantage that offsets its lipophilicity penalty—and directly informs candidate prioritization without the need for extensive synthesis.

Quote Request

Request a Quote for N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.